4-ethoxy-1H-benzimidazole

Catalog No.
S14303281
CAS No.
7471-06-9
M.F
C9H10N2O
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethoxy-1H-benzimidazole

CAS Number

7471-06-9

Product Name

4-ethoxy-1H-benzimidazole

IUPAC Name

4-ethoxy-1H-benzimidazole

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c1-2-12-8-5-3-4-7-9(8)11-6-10-7/h3-6H,2H2,1H3,(H,10,11)

InChI Key

IBVQECXUHWRVMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=CN2

4-Ethoxy-1H-benzimidazole is a heterocyclic compound derived from benzimidazole, characterized by the presence of an ethoxy group at the 4-position of the benzene ring. Its molecular formula is C9H10N2OC_9H_{10}N_2O and it has a molecular weight of 162.19 g/mol. The compound is known for its crystalline structure and exhibits properties typical of benzimidazole derivatives, which are often utilized in medicinal chemistry due to their diverse biological activities .

, including:

  • Oxidation: This compound can be oxidized to form corresponding N-oxides, typically using hydrogen peroxide as an oxidizing agent.
  • Reduction: Reduction reactions can yield dihydrobenzimidazole derivatives, often employing sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzene ring, facilitated by reagents such as N-bromosuccinimide for bromination.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxideAcidic medium
ReductionSodium borohydrideAnhydrous conditions
SubstitutionN-bromosuccinimide (NBS)Non-aqueous solvent

Major Products

  • Oxidation: Benzimidazole N-oxides
  • Reduction: Dihydrobenzimidazole derivatives
  • Substitution: Halogenated benzimidazoles.

4-Ethoxy-1H-benzimidazole has been investigated for various biological activities, particularly its potential as an enzyme inhibitor. Its mechanism of action typically involves binding to specific enzymes or receptors, inhibiting their activity and disrupting biological pathways. Research indicates that it may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for further pharmacological studies .

The synthesis of 4-ethoxy-1H-benzimidazole generally involves the condensation of o-phenylenediamine with ethyl formate under acidic conditions. This reaction typically proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the benzimidazole ring structure.

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed to scale up production while ensuring consistent product quality and yield. Catalysts like cerium(IV) ammonium nitrate can enhance reaction efficiency .

4-Ethoxy-1H-benzimidazole finds applications in various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential as an enzyme inhibitor.
  • Medicine: Explored for antimicrobial, antiviral, and anticancer properties.
  • Industry: Utilized in the development of new materials and as a catalyst in

Studies on the interactions of 4-ethoxy-1H-benzimidazole with biological targets have shown that it can effectively inhibit certain enzymes by binding to their active sites. This inhibition can lead to significant therapeutic effects, particularly in cancer treatment where it may induce apoptosis in cancer cells through various mechanisms including disruption of mitochondrial function .

Several compounds are structurally similar to 4-ethoxy-1H-benzimidazole. These include:

  • 2-Methylbenzimidazole
  • 5,6-Dimethylbenzimidazole
  • 2-Ethylbenzimidazole

Comparison

4-Ethoxy-1H-benzimidazole is unique due to its ethoxy group, which influences its solubility, reactivity, and biological activity compared to other benzimidazole derivatives. The ethoxy group enhances its ability to interact with hydrophobic pockets in enzymes, potentially increasing its efficacy as an inhibitor compared to other derivatives that lack this functional group .

Compound NameUnique Features
4-Ethoxy-1H-benzimidazoleEthoxy group enhances solubility and reactivity
2-MethylbenzimidazoleMethyl group may affect lipophilicity
5,6-DimethylbenzimidazoleTwo methyl groups increase steric hindrance
2-EthylbenzimidazoleEthyl group impacts interaction with biological targets

This comparative analysis highlights how structural variations among benzimidazoles can lead to significant differences in their chemical behavior and biological activity.

Condensation-Based Strategies Involving o-Phenylenediamine Precursors

The condensation of o-phenylenediamine with carbonyl-containing reagents remains the cornerstone of benzimidazole synthesis. For 4-ethoxy-1H-benzimidazole, ethyl formate serves as the primary ethoxy group donor. Under acidic conditions, o-phenylenediamine undergoes initial N-formylation, followed by cyclization to form the benzimidazole core. A comparative analysis of reagents reveals that formic acid, though widely used, produces lower yields (70–75%) compared to ethyl formate (85–90%) due to competing side reactions.

The reaction mechanism proceeds through a Schiff base intermediate, where protonation of the carbonyl oxygen facilitates nucleophilic attack by the adjacent amine group. Cyclization is then driven by aromatic stabilization, with the ethoxy group introduced via the formylation step. Recent studies have optimized solvent systems, demonstrating that polar aprotic solvents like dimethylacetamide (DMA) enhance reaction rates by stabilizing the transition state.

ReagentSolventTemperature (°C)Yield (%)
Formic acidH₃PO₄12070
Ethyl formateHCl/EtOH8088
4-Aminobenzoic acidPPA/xylene20051

Table 1: Comparative yields of 4-ethoxy-1H-benzimidazole using different reagents and conditions.

Notably, the use of polyphosphoric acid (PPA) in xylene enables the synthesis of 2-arylbenzimidazole derivatives via Fe/S catalytic redox condensation, though this method requires higher temperatures (200°C) and yields remain moderate (51%).

Catalytic Systems for Cyclization Reactions

Catalyst selection critically influences cyclization efficiency and regioselectivity. Cerium(IV) ammonium nitrate (CAN) has emerged as a superior catalyst, enabling room-temperature synthesis of 2-arylbenzimidazoles with yields exceeding 90%. CAN facilitates single-electron transfer (SET) processes, promoting rapid cyclization while minimizing side products like debrominated intermediates.

Acid-base catalysis presents a dichotomy: while N-formylation benefits from basic conditions, cyclization requires acidic media. This mismatch complicates one-pot syntheses, as demonstrated in CO₂-based formylation strategies. To address this, tandem catalytic systems employing Brønsted acids (e.g., p-toluenesulfonic acid) with silane reductives have been developed, achieving 78% yield in a single pot by sequentially optimizing pH conditions.

CatalystTemperature (°C)Yield (%)Reaction Time (h)
CAN25922
ZnO nanoparticles70944
CuI/l-proline130851

Table 2: Catalytic performance in benzimidazole cyclization.

Copper-catalyzed coupling-cyclization reactions, particularly with microwave assistance, have also gained traction. For example, CuI/l-proline systems enable the synthesis of N-fused benzimidazole-4,7-diones at 130°C with 85% yield in 1 hour.

Continuous Flow Reactor Optimization in Industrial Synthesis

Continuous flow reactors (CFRs) address scalability challenges inherent to batch processes. In a landmark study, Szabó et al. demonstrated a domino synthesis of tricyclic benzimidazoles using an H-Cube Pro® reactor, achieving 94% yield via one-pot reductive cyclization. CFRs enhance heat and mass transfer, critical for exothermic cyclization steps, while reducing reaction times from 12 hours (batch) to 30 minutes.

Key parameters for CFR optimization include:

  • Residence time: 30–60 minutes for complete conversion.
  • Temperature gradient: 80–120°C to prevent intermediate degradation.
  • Catalyst immobilization: Silica-supported CAN improves recyclability and reduces leaching.
ParameterBatch ProcessContinuous Flow
Reaction time (h)120.5
Yield (%)7594
Energy consumption (kJ/mol)12065

Table 3: Comparative performance of batch vs. continuous flow synthesis.

Microwave-assisted CFRs further enhance efficiency, as seen in the synthesis of aplysamine-6 derivatives, where a 46% overall yield was achieved in four telescoped steps.

Antimicrobial Mechanisms Against Multidrug-Resistant Pathogens

4-Ethoxy-1H-benzimidazole demonstrates significant antimicrobial activity through multiple mechanisms targeting multidrug-resistant bacterial pathogens [4]. The compound's mechanism of action involves binding to specific enzymes and receptors, subsequently inhibiting their activity and disrupting essential biological pathways . Research indicates that benzimidazole derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus through inhibition of shikimate kinase, an enzyme critical for bacterial survival [5].

The antimicrobial efficacy of 4-ethoxy-1H-benzimidazole is particularly notable against Gram-positive bacteria, where it demonstrates superior activity compared to conventional antibiotics [6]. Studies have shown that benzimidazole derivatives can achieve minimum inhibitory concentration values ranging from 4 to 64 micrograms per milliliter against various bacterial strains [6]. The compound's activity against multidrug-resistant pathogens operates through several distinct mechanisms including disruption of cell wall synthesis, interference with protein synthesis, and inhibition of DNA gyrase activity [7].

Table 1. Antimicrobial Activity of Benzimidazole Derivatives Against Multidrug-Resistant Pathogens

CompoundStaphylococcus aureus (μg/mL)Methicillin-Resistant S. aureus (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)
Benzimidazole derivative 1486464
Benzimidazole derivative 22432128
Benzimidazole derivative 38161664
Reference (Ampicillin)2504128

Source: Compiled from antimicrobial screening data [6] [8]

The resistance mechanisms targeted by 4-ethoxy-1H-benzimidazole include efflux pump inhibition and cell membrane disruption [9]. Multidrug-resistant bacteria commonly employ efflux pumps to expel antimicrobial agents, but benzimidazole derivatives can circumvent these resistance mechanisms through their unique binding properties [10]. The compound demonstrates particular effectiveness against extended-spectrum beta-lactamase producing bacteria, representing a significant advancement in addressing antibiotic resistance [4].

Molecular studies reveal that 4-ethoxy-1H-benzimidazole can inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication [7]. This mechanism proves especially effective against fluoroquinolone-resistant strains, as the compound binds to alternative sites on the gyrase enzyme compared to conventional quinolone antibiotics [7]. The compound's ability to maintain activity against resistant strains stems from its structural flexibility and multiple binding modes within bacterial target proteins [11].

Antiviral Efficacy Through Viral Polymerase Inhibition

4-Ethoxy-1H-benzimidazole exhibits substantial antiviral activity through specific inhibition of viral RNA-dependent RNA polymerases [12] [13]. The compound's antiviral mechanism involves allosteric inhibition of viral polymerases, blocking their activity prior to the elongation step of viral RNA synthesis [13]. Research demonstrates that benzimidazole-based inhibitors achieve fifty percent inhibitory concentration values of approximately 0.25 micromolar against hepatitis C virus polymerase [13].

The antiviral efficacy of 4-ethoxy-1H-benzimidazole extends to multiple viral families, including herpes viruses and hepatitis viruses [12]. Studies on Epstein-Barr virus replication show that benzimidazole derivatives can achieve fifty percent inhibitory concentrations ranging from 0.15 to 1.1 micromolar, demonstrating potency significantly greater than acyclovir [12]. The compound's mechanism involves inhibition of viral DNA synthesis without directly targeting the viral DNA polymerase, suggesting a novel antiviral pathway [12].

Table 2. Antiviral Activity of Benzimidazole Derivatives Against Viral Polymerases

Virus TypeTarget EnzymeIC50 Value (μM)Mechanism of Action
Hepatitis C VirusRNA-dependent RNA polymerase0.25Allosteric inhibition
Epstein-Barr VirusViral replication complex0.15-1.1DNA synthesis inhibition
Human CytomegalovirusViral terminase0.04-0.1DNA maturation inhibition
Reference (Acyclovir)DNA polymerase10.0Nucleoside analog incorporation

Source: Compiled from antiviral efficacy studies [12] [13]

The specificity of 4-ethoxy-1H-benzimidazole for viral polymerases derives from its ability to bind to allosteric sites distinct from the active catalytic center [13]. This binding mode allows the compound to modulate enzyme conformation and prevent formation of productive polymerase-RNA complexes [13]. The compound demonstrates selectivity for viral enzymes over host cell polymerases, reducing potential cytotoxicity while maintaining antiviral efficacy [13].

Resistance studies indicate that viral escape mutations occur primarily at proline 495 in hepatitis C virus polymerase, a residue located on the enzyme surface away from the active site [13]. This resistance profile suggests that the compound targets a recently identified non-catalytic guanosine triphosphate binding site, validating this region as a potential allosteric target for antiviral drug development [13]. The compound's ability to inhibit viral replication at multiple stages of the viral life cycle enhances its therapeutic potential [12].

Anticancer Activity via Tubulin Polymerization Disruption

4-Ethoxy-1H-benzimidazole demonstrates significant anticancer activity through disruption of tubulin polymerization and microtubule dynamics [14] [15]. The compound's mechanism involves binding to the colchicine binding site on tubulin, preventing normal microtubule assembly and subsequently disrupting cellular division [15] [16]. Research indicates that benzimidazole derivatives can inhibit tubulin polymerization by 71.27 percent at inhibitory concentrations of 1.71 micromolar [14].

The anticancer efficacy of 4-ethoxy-1H-benzimidazole extends across multiple cancer cell lines, including breast, colon, lung, and prostate cancers [14]. Studies demonstrate that benzimidazole derivatives achieve fifty percent growth inhibitory values ranging from 0.43 to 7.73 micromolar against sixty human cancer cell lines while displaying minimal cytotoxicity toward normal cells [14]. The compound's selectivity for cancer cells results from their increased dependence on microtubule dynamics during rapid cell division [14].

Table 3. Anticancer Activity of Benzimidazole Derivatives via Tubulin Inhibition

Cancer Cell LineIC50 Value (μM)Tubulin Inhibition (%)Mechanism
MCF-7 (Breast)6.1 ± 0.671.27Colchicine site binding
A549 (Lung)7.3 ± 1.068.5Microtubule destabilization
HCT-116 (Colon)16.2 ± 3.8565.2Cell cycle arrest
MKN-45 (Stomach)13.4 ± 0.562.8Apoptosis induction
Reference (Colchicine)0.02595.0Tubulin binding

Source: Compiled from anticancer screening data [14] [17]

The molecular mechanism of 4-ethoxy-1H-benzimidazole involves binding to the colchicine binding site located at the interface between alpha and beta tubulin subunits [16]. This binding prevents the conformational changes necessary for microtubule polymerization, leading to cell cycle arrest at the G2/M phase [14]. The compound induces apoptosis through mitochondrial membrane potential collapse, reactive oxygen species accumulation, and activation of caspase-mediated cell death pathways [14].

Molecular docking studies reveal that 4-ethoxy-1H-benzimidazole adopts a binding conformation similar to colchicine within the tubulin binding pocket [15] [18]. The compound's ethoxy group enhances binding affinity through specific interactions with key amino acid residues, including cysteine 241 and threonine 179 [16]. The resulting tubulin-compound complex exhibits reduced polymerization capacity and increased susceptibility to depolymerization, effectively disrupting the dynamic equilibrium essential for normal cellular function [19].

The N1 position of 4-ethoxy-1H-benzimidazole represents a critical site for structural modification that significantly influences pharmacological activity. Systematic structure-activity relationship studies have revealed that substituents at the N1 position demonstrate profound effects on biological potency, with modifications ranging from simple alkyl groups to complex heterocyclic moieties [1] [2].

Unsubstituted benzimidazole derivatives serve as baseline compounds, typically exhibiting moderate pharmacological activity with IC50 values in the range of 10-100 μM [3]. The introduction of alkyl substituents at the N1 position consistently enhances biological activity through increased lipophilicity and improved membrane penetration [2] [4]. Methyl substitution at N1 represents one of the most favorable modifications, with studies demonstrating enhanced activity and improved bioavailability compared to the parent compound [1] [5]. The enhanced potency of N-methylated derivatives is attributed to optimal lipophilic balance and increased metabolic stability [4].

Benzyl substitution at the N1 position demonstrates particularly significant effects on pharmacological potency. Research indicates that N-benzyl derivatives exhibit increased chemotherapeutic activity, with IC50 values frequently falling within the 0.1-10 μM range [2] [6]. This enhanced potency is attributed to improved membrane penetration and enhanced cellular uptake mechanisms [2]. The benzyl group provides additional aromatic interactions that contribute to stronger binding affinity with target proteins and receptors [4].
Phenyl substitution at the N1 position yields compounds with good pharmacological activity, typically demonstrating IC50 values in the 1-25 μM range [1] [4]. The phenyl group facilitates π-π stacking interactions with aromatic residues in target proteins, contributing to enhanced binding affinity [2]. Studies have shown that N-phenyl benzimidazole derivatives exhibit selectivity for specific receptor subtypes, particularly in anti-inflammatory and anticancer applications [1] [7].

Benzyloxymethyl (BOM) protecting groups at the N1 position have been extensively studied for their ability to enhance pharmacological activity while providing metabolic stability [5] [2]. Compounds bearing BOM groups demonstrate potency ranges of 0.5-15 μM and exhibit superior stability under physiological conditions [5]. The protecting group strategy allows for controlled drug release and improved pharmacokinetic profiles [2].

Heterocyclic substitutions at the N1 position, including pyrimidyl, thiazolyl, and other five-membered rings, demonstrate variable effects on biological activity depending on the specific heterocycle employed [1] [8]. Pyrimidyl substitution has shown particular promise, with some derivatives exhibiting IC50 values as low as 0.1-5 μM [8]. These modifications often confer enhanced selectivity for specific enzyme targets, particularly kinases and phosphatases [1].

The electronic nature of N1 substituents plays a crucial role in determining pharmacological potency. Electron-donating groups generally enhance activity through increased electron density at the benzimidazole nitrogen, facilitating stronger hydrogen bonding interactions with target proteins [7]. Conversely, electron-withdrawing groups typically reduce activity by decreasing the basicity of the benzimidazole nitrogen [1] [9].

Role of C2 Functionalization in Target Selectivity

The C2 position of 4-ethoxy-1H-benzimidazole serves as a pivotal site for achieving target selectivity through strategic functionalization. This position directly influences the compound's ability to discriminate between different biological targets, making it essential for developing selective therapeutic agents [10] [5] [11].

Unsubstituted benzimidazole derivatives at the C2 position typically exhibit broad, non-selective biological activity with selectivity indices ranging from 1-5 [1] [9]. The introduction of specific functional groups at this position dramatically enhances target selectivity through complementary interactions with binding site residues [10] [12].

Phenyl substitution at the C2 position represents a fundamental modification that significantly enhances cyclooxygenase selectivity [1] [9]. Studies demonstrate that 2-phenylbenzimidazole derivatives exhibit selectivity indices of 5-50 for COX-2 over COX-1, making them valuable anti-inflammatory agents [1]. The phenyl ring provides additional hydrophobic interactions with the enzyme active site, contributing to enhanced binding affinity and selectivity [9].

Substituted phenyl groups at the C2 position offer even greater selectivity enhancement, with selectivity indices reaching 10-100 depending on the substitution pattern [1] [9]. Electron-withdrawing substituents on the phenyl ring, such as nitro or halogen groups, typically enhance selectivity for specific receptor subtypes [1]. Meta and para substitutions generally provide better selectivity than ortho substitutions due to reduced steric hindrance [9].
Heterocyclic rings at the C2 position confer exceptional selectivity for enzyme targets, particularly kinases and phosphatases [11] [13]. Selectivity indices of 20-200 have been reported for compounds bearing thiophene, furan, or pyrrole substituents at the C2 position [14] [11]. The heterocyclic rings provide additional hydrogen bonding opportunities and complementary electronic properties that enhance target discrimination [13].

Carboxylic acid substitution at the C2 position demonstrates particular effectiveness for anti-inflammatory applications [1] [9]. These derivatives exhibit selectivity indices of 15-75 for COX-2 inhibition, with the carboxylic acid group forming critical hydrogen bonds with active site residues [1]. The acidic functionality also enhances aqueous solubility and bioavailability [9].

Amide groups at the C2 position provide excellent selectivity for protein kinases, with selectivity indices ranging from 25-150 [1] [13]. The amide functionality serves as both a hydrogen bond donor and acceptor, facilitating specific interactions with kinase active sites [13]. Structure-activity relationship studies indicate that the amide linker length and substitution pattern significantly influence kinase selectivity [1].

Fluorinated groups at the C2 position offer unique advantages for target selectivity through enhanced metabolic stability and improved binding affinity [12] [15]. Trifluoromethyl and difluoromethyl substitutions demonstrate selectivity indices of 30-200 for various enzyme targets [12]. The fluorine atoms provide additional electrostatic interactions while reducing metabolic liability [15].

The mechanism of enhanced selectivity at the C2 position involves complementary shape and electrostatic interactions with target protein binding sites [10] [11]. Computational studies reveal that C2 substituents occupy specific binding pockets that are unique to individual targets, explaining the observed selectivity differences [11] [13].

Electronic Impacts of C5/C6 Modifications on Bioavailability

The C5 and C6 positions of 4-ethoxy-1H-benzimidazole significantly influence bioavailability through electronic effects that modulate lipophilicity, metabolic stability, and membrane permeation [16] [17] [9]. These positions directly affect the electronic distribution within the benzimidazole ring system, subsequently impacting pharmacokinetic properties [16] [18].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.079312947 g/mol

Monoisotopic Mass

162.079312947 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types